1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one
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Overview
Description
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one is a complex organic compound characterized by its unique triazoloquinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: to form the triazoloquinazoline core.
Sulfonylation: to introduce the sulfonyl group.
Chlorination: to add the chlorine atom.
Amination: to attach the amino group.
Acylation: to introduce the ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Coupling Reactions: Such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Catalysts for coupling reactions: Palladium-based catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Material Science: Exploring its properties as a building block for advanced materials, such as polymers or nanomaterials.
Chemical Biology: Studying its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to alter signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]methanone: Similar structure but with a methanone group instead of ethanone.
1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]propanone: Similar structure but with a propanone group.
Uniqueness
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one is unique due to its specific combination of functional groups and the triazoloquinazoline core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-14-4-10-20(12-15(14)2)35(33,34)25-24-28-23(27-19-8-5-17(6-9-19)16(3)32)21-13-18(26)7-11-22(21)31(24)30-29-25/h4-13H,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLKRTWPKPHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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